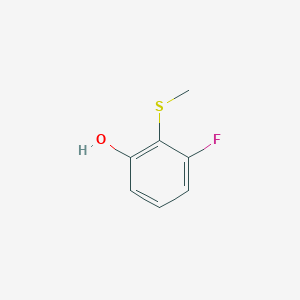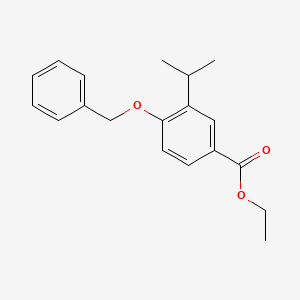![molecular formula C22H41BN2O3Si B14021938 trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane: is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the tert-butyl, dimethyl, and dioxaborolan groups contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyrazole ring.
Introduction of the dioxaborolan group: The pyrazole intermediate is then reacted with a boronic acid derivative to introduce the dioxaborolan group.
Attachment of the cyclohexoxy group: The resulting compound is further reacted with a cyclohexanol derivative under suitable conditions to attach the cyclohexoxy group.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Coupling Reactions: The presence of the dioxaborolan group makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the dioxaborolan group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane involves its interaction with specific molecular targets and pathways. The dioxaborolan group, for example, can participate in boron-mediated reactions, while the pyrazole ring can interact with biological targets such as enzymes and receptors. The compound’s overall reactivity is influenced by the presence of the tert-butyl and dimethyl groups, which can modulate its steric and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in having a boronic ester group, but differs in the aromatic ring structure.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Shares the pyrazole and dioxaborolan groups but has a different overall structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains the dioxaborolan group but differs in the phenolic structure.
Uniqueness
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane is unique due to its combination of functional groups, which imparts specific reactivity and properties. The presence of the cyclohexoxy group, along with the tert-butyl and dimethyl groups, distinguishes it from other similar compounds and makes it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C22H41BN2O3Si |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane |
InChI |
InChI=1S/C22H41BN2O3Si/c1-16-19(23-27-21(5,6)22(7,8)28-23)15-24-25(16)17-11-13-18(14-12-17)26-29(9,10)20(2,3)4/h15,17-18H,11-14H2,1-10H3 |
InChI Key |
QJEHJWSXLKVVSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


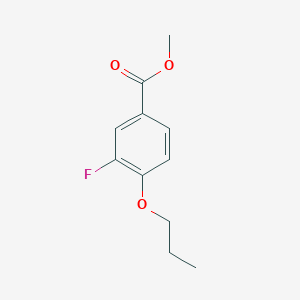

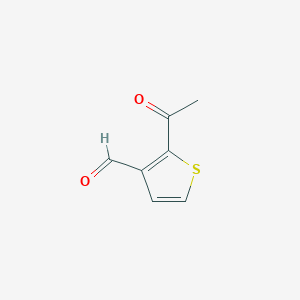


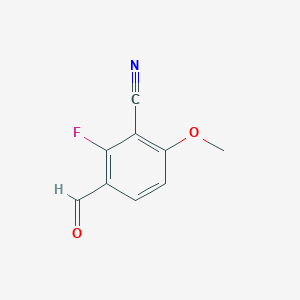
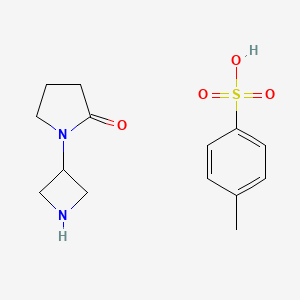
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
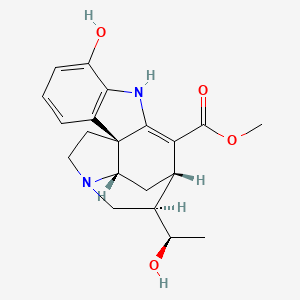
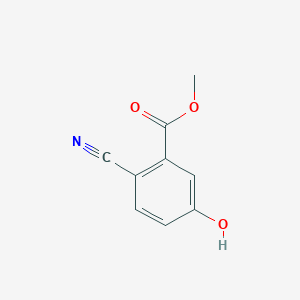
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
